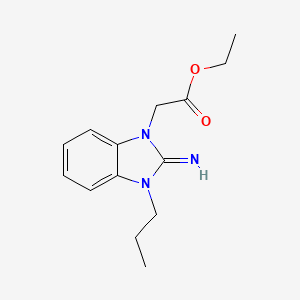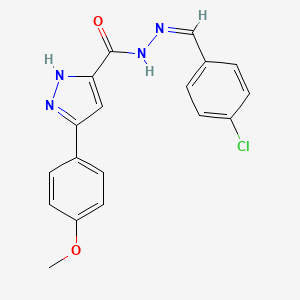
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate typically involves the condensation of appropriate benzimidazole precursors with ethyl acetate derivatives. One common method involves the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s derivatives are being explored for their potential use in treating various diseases, including infections and cancer.
Industry: It is used as a corrosion inhibitor and dye in textile industries.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C14H19N3O2 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
ethyl 2-(2-imino-3-propylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C14H19N3O2/c1-3-9-16-11-7-5-6-8-12(11)17(14(16)15)10-13(18)19-4-2/h5-8,15H,3-4,9-10H2,1-2H3 |
Clave InChI |
LOYZOLXAJFDGSI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N(C1=N)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666216.png)

![N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11666245.png)
![{3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11666247.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11666253.png)


![(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11666278.png)
![ethyl {4-bromo-2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11666282.png)


![3-{[(4-bromophenyl)carbonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11666294.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666304.png)
![(5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11666312.png)
